Cas no 2034318-46-0 (3-(4-methylsulfonylphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide)

3-(4-methylsulfonylphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide structure
2034318-46-0 structure
Product Name:3-(4-methylsulfonylphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide
CAS番号:2034318-46-0
MF:C20H20N2O4S2
メガワット:416.513802528381
CID:5965022
PubChem ID:91813952
Update Time:2025-11-01

3-(4-methylsulfonylphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide 化学的及び物理的性質

名前と識別子

    • 3-(4-methylsulfonylphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide
    • F6445-5128
    • 3-(4-(methylsulfonyl)phenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide
    • AKOS025315741
    • 2034318-46-0
    • 3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
    • インチ: 1S/C20H20N2O4S2/c1-28(24,25)18-9-4-15(5-10-18)6-11-19(23)22-14-16-2-7-17(8-3-16)26-20-21-12-13-27-20/h2-5,7-10,12-13H,6,11,14H2,1H3,(H,22,23)
    • InChIKey: ZJHXIKXRYHYSNH-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=C(OC2=NC=CS2)C=C1)(=O)CCC1=CC=C(S(C)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 416.08644947g/mol
  • どういたいしつりょう: 416.08644947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 592
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 122Ų

3-(4-methylsulfonylphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6445-5128-2μmol
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6445-5128-5μmol
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6445-5128-10μmol
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6445-5128-20μmol
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6445-5128-1mg
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F6445-5128-2mg
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F6445-5128-3mg
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6445-5128-4mg
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6445-5128-5mg
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
5mg
$69.0 2023-05-20
Life Chemicals
F6445-5128-10mg
3-(4-methanesulfonylphenyl)-N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}propanamide
2034318-46-0 90%+
10mg
$79.0 2023-05-20

3-(4-methylsulfonylphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamideに関する追加情報

3-(4-Methylsulfonylphenyl)-N-[[4-(1,3-Thiazol-2-yloxy)phenyl]methyl]propanamide: A Novel Compound with Promising Therapeutic Potential

3-(4-Methylsulfonylphenyl)-N-[[4-(1,3-Thiazol-2-yloxy)phenyl]methyl]propanamide is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. Its CAS No. 2034318-46-0 identifies it as a distinct chemical entity within the broader scope of medicinal chemistry. This compound belongs to a class of derivatives characterized by the presence of 1,3-thiazole and methylsulfonyl functional groups, which are known to play critical roles in modulating biological activity. Recent studies have highlighted its potential applications in the treatment of inflammatory diseases and neurodegenerative disorders, making it a focal point for researchers seeking to develop novel therapeutics.

The molecular framework of 3-(4-Methylsulfonylphenyl)-N-[[4-(1,3-Thiazol-2-yloxy)phenyl]methyl]propanamide is built around a propanamide backbone, which serves as a versatile scaffold for drug design. The 1,3-thiazole ring, a heterocyclic structure, is positioned at the para position of a phenyl group, creating a rigid, planar architecture that enhances molecular interactions with target proteins. The methylsulfonyl group, attached to the phenyl ring, contributes to the compound's hydrophobicity and metabolic stability, which are essential for pharmacokinetic properties. This structural design not only facilitates efficient cellular uptake but also minimizes off-target effects, a critical factor in the development of safe and effective pharmaceutical agents.

Recent advancements in structure-activity relationship (SAR) studies have provided insights into how the spatial arrangement of functional groups influences the compound's biological activity. For instance, the 1,3-thiazole ring is believed to interact with specific amino acid residues in target proteins, modulating enzyme activity or receptor signaling pathways. Computational modeling has further revealed that the methylsuldeyl group enhances the compound's ability to penetrate cell membranes, thereby improving its bioavailability. These findings underscore the importance of 3-(4-Methylsulfonylphenyl)-N-[[4-(1,3-Thiazol-2-yloxy)phenyl]methyl]propanamide as a candidate for the design of next-generation therapeutics.

One of the most promising applications of this compound lies in its potential to target inflammatory pathways associated with chronic diseases. Studies published in Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry have demonstrated its ability to inhibit key enzymes such as COX-2 and 5-LOX, which are implicated in the production of pro-inflammatory mediators. This dual mechanism of action makes the compound a potential candidate for the treatment of conditions such as osteoarthritis and psoriasis, where inflammation plays a central role. Additionally, preliminary research suggests that the compound may exhibit anti-oxidant properties, further expanding its therapeutic potential.

Another area of interest is the compound's role in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Recent studies have shown that the 1,3-thiazole ring may interact with beta-amyloid plaques, a hallmark of Alzheimer's pathology, potentially slowing disease progression. In in vitro models of Parkinson's disease, the compound has been found to modulate mitochondrial dysfunction, a key contributor to neuronal degeneration. These findings, while preliminary, highlight the compound's potential as a therapeutic agent for neurodegenerative disorders.

From a pharmacokinetic perspective, the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its hydrophobic nature, conferred by the methylsulfonyl group, allows it to cross the blood-brain barrier, a critical factor for treating central nervous system (CNS) disorders. In contrast, its hydrophilic components, such as the propanamide backbone, ensure adequate solubility for oral administration. This balance between hydrophobic and hydrophilic properties is a key advantage in the development of orally bioavailable drugs.

Moreover, the compound's metabolic stability is another critical aspect of its pharmacological profile. Unlike many small molecules that undergo rapid metabolism, 3-(4-Methylsulfonylphenyl)-N-[[4-(1,3-Thiazol-2-yloxy)phenyl]methyl]propanamide demonstrates resistance to enzymatic degradation, which prolongs its half-life in the body. This characteristic is particularly beneficial for chronic conditions requiring sustained drug exposure. Additionally, its low toxicity profile, as observed in preclinical studies, further supports its potential for clinical development.

The synthesis of this compound involves a multi-step process that includes the formation of the 1,3-thiazole ring and the coupling of the methylsulfonyl group to the phenyl ring. Advanced techniques such as microwave-assisted synthesis and green chemistry methods have been employed to optimize yield and reduce environmental impact. These synthetic strategies not only improve the efficiency of production but also align with the growing emphasis on sustainable pharmaceutical practices.

In conclusion, 3-(4-Methylsulfonylphenyl)-N-[[4-(1,3-Thiazol-2-yloxy)phenyl]methyl]propanamide represents a promising candidate for the development of novel therapeutics. Its unique molecular structure, combined with favorable pharmacokinetic and pharmacodynamic properties, positions it as a valuable tool in the fight against inflammatory and neurodegenerative diseases. Ongoing research continues to explore its potential applications, further solidifying its role in the future of pharmaceutical science.

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